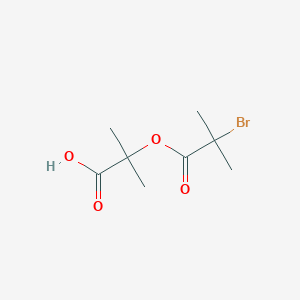

2-(2-溴-2-甲基丙酰氧基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid and related compounds often involves novel procedures aimed at improving efficiency and selectivity. A noteworthy method involves using ionic liquids obtained from HBr and ammonium-based zwitterions as the solvent and bromination agent, demonstrating excellent selectivity for producing 2-bromopropionic acid from lactide (Kehrer et al., 2018). Another innovative approach features the oxidative dimerization of 11-mercapto-1-undecanol, followed by esterification with 2-bromoisobutyryl bromide, showcasing a highly efficient two-step synthesis (Belegrinou et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid and its derivatives is crucial for understanding their chemical behavior. X-ray diffraction methods have been utilized to determine the crystal structures of related compounds, revealing detailed geometric parameters that influence their physical and chemical properties. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, synthesized through a related pathway, has been thoroughly analyzed, highlighting the importance of molecular geometry in chemical reactivity and interactions (Xing, 2010).

Chemical Reactions and Properties

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its involvement in palladium-catalyzed reactions with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing complex aromatic compounds (Wakui et al., 2004). Such reactions underscore its utility in creating sophisticated molecular architectures.

科学研究应用

血红蛋白调节

- 血红蛋白的变构效应: 一些与2-(2-溴-2-甲基丙酰氧基)-2-甲基丙酸结构相关的2-甲基丙酸衍生物已被发现能够降低人类血红蛋白对氧气的亲和力。这使它们成为临床或生物领域的潜在候选物,这些领域需要逆转氧气供应不足,如缺血、中风、肿瘤放疗、血液储存和血液替代品 (Randad et al., 1991)。

- 对血红蛋白氧亲和力影响的研究: 合成了一系列类似化合物,并测试它们降低血红蛋白对氧气亲和力的能力。特别是,一种化合物被确认为这一目的中已知最有效的,突显了这些化合物在医学应用中的潜力 (Lalezari & Lalezari, 1989)。

聚合物化学

- 用于原子转移自由基聚合的引发剂: 2-溴丙酸衍生物已被用作甲基丙烯酸甲酯的异质原子转移自由基聚合的引发剂,展示了它们在聚合物化学中的实用性 (Wang et al., 2005)。

- 合成天然橡胶接枝共聚物: 该化合物已被用于为原子转移自由基聚合创建一个宏观引发剂,证明了它在修改天然橡胶以用于各种应用中的功效 (Yang Yao-hua, 2012)。

纳米技术

- 超顺磁性氧化铁纳米颗粒(SPIONs): 该化合物已被用于封装SPIONs,这对于磁共振成像(MRI)中作为肿瘤特异性靶向对比剂非常有用 (Kumar et al., 2012)。

- 多功能胶体: 在纳米技术领域,2-溴-2-甲基丙酸已被用于涂覆二氧化硅胶体与量子点和氧化铁颗粒,以创造具有光学、磁性和超疏水性能的多功能材料 (Yoon et al., 2011)。

作用机制

Mode of Action

A related compound, 2-bromopropane, undergoes an elimination reaction where the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene . It’s possible that “2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid” might undergo a similar reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid” interacts with its targets . .

属性

IUPAC Name |

2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBZZBSDKUDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C(C)(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)

![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)